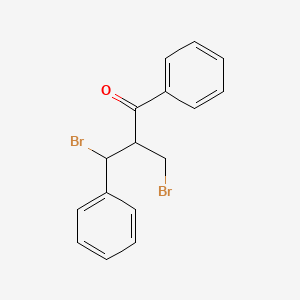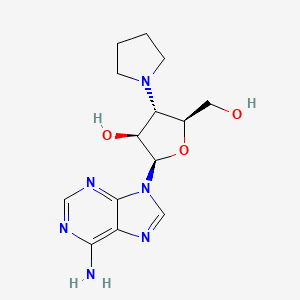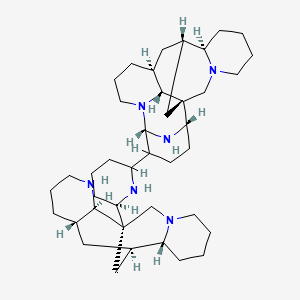
Uridine, 2'-azacyclotridec-1-yl-2',3'-dideoxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound has been studied for its potential antiviral and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- typically involves the modification of the uridine molecule. The process includes the introduction of the azacyclotridecyl group at the 2’ position and the removal of hydroxyl groups at the 2’ and 3’ positions. The methyl group is added at the 5’ position. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other sites on the molecule. Common reagents include strong bases and nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol.
Applications De Recherche Scientifique
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-iodouridine: Another nucleoside analog with antiviral activity.
2’-Deoxycytidine: A nucleoside analog used in the treatment of certain cancers.
2’-Deoxyadenosine: A nucleoside analog with potential antiviral and anticancer properties.
Uniqueness
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Its azacyclotridecyl group and the absence of hydroxyl groups at the 2’ and 3’ positions differentiate it from other nucleoside analogs and contribute to its unique mechanism of action and potential therapeutic applications.
Propriétés
Numéro CAS |
134935-13-0 |
|---|---|
Formule moléculaire |
C22H37N3O4 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H37N3O4/c1-17-15-25(22(28)23-20(17)27)21-19(14-18(16-26)29-21)24-12-10-8-6-4-2-3-5-7-9-11-13-24/h15,18-19,21,26H,2-14,16H2,1H3,(H,23,27,28)/t18-,19+,21+/m0/s1 |
Clé InChI |
RTFPWHQZYDVPDE-QKNQBKEWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCCCCCCCC3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCCCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


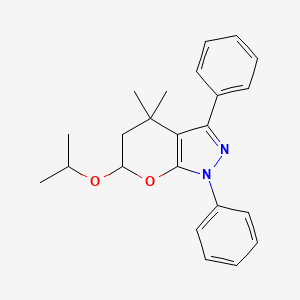
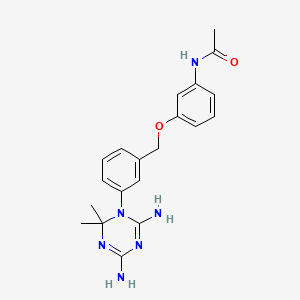
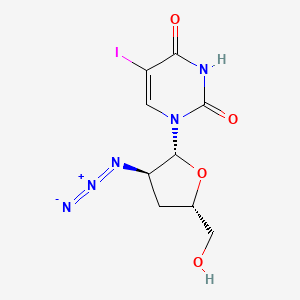
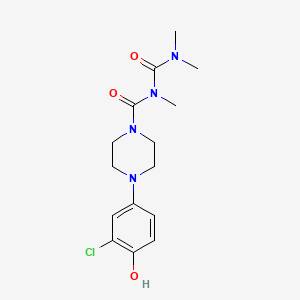

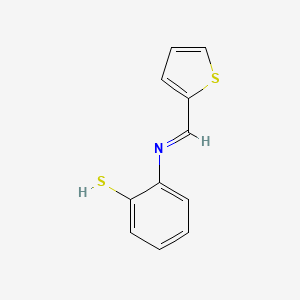

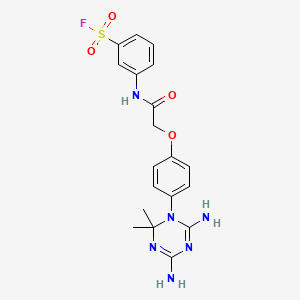

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
